Betahistine
Overview
Description
Betahistine is a synthetic compound that is primarily used as an anti-vertigo medication. It is commonly prescribed for balance disorders or to alleviate vertigo symptoms. This compound was first registered in Europe in 1970 for the treatment of Ménière’s disease, a disorder of the inner ear that causes episodes of vertigo, tinnitus, and hearing loss . its efficacy in treating Ménière’s disease remains a topic of debate .
Mechanism of Action
Target of Action
Betahistine primarily targets histamine receptors , specifically the H1 and H3 receptors . These receptors are located on blood vessels in the inner ear . The H1 receptor is a weak agonist, while the H3 receptor is an antagonist .
Mode of Action
This compound interacts with its targets by acting as a weak agonist at histamine H1 receptors and a potent antagonist at histamine H3 receptors . This dual action leads to local vasodilation and increased permeability in the inner ear . This helps to reverse the underlying problem of endolymphatic hydrops, a condition thought to result from a disruption of endolymphatic fluid homeostasis in the ear .
Biochemical Pathways
This compound’s action on histamine receptors influences several biochemical pathways. It induces the production of multiple CTRP family members and activates the ERK1/2-AKT/PPARy pathway . This pathway is involved in regulating a variety of cellular processes, including cell growth and survival.
Pharmacokinetics
It undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridylacetic acid (2PAA) . Less than 5% of this compound is bound to plasma proteins, and 2PAA is rapidly excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve relief from vertigo associated with Ménière’s disease . By acting on histamine receptors, this compound reduces the symptoms of this condition, which include vertigo, tinnitus, and hearing loss . It also improves the accuracy of air righting reflex, reduces the time of contact righting reflex, and decreases head tilt and swimming behavior scores in animal models .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, genetic factors and environmental conditions can influence the metabolism of this compound to its principal metabolite 2PAA, thereby affecting its pharmacokinetics . .
Biochemical Analysis
Biochemical Properties
Betahistine interacts with several enzymes, proteins, and other biomolecules. It primarily affects the histaminergic system by acting as a partial agonist of the H1 histamine receptor and an antagonist of the H3 histamine receptor . This dual action facilitates the modulation of neurotransmitter release, including acetylcholine, histamine, norepinephrine, serotonin, and γ-aminobutyric acid (GABA) . This compound’s interaction with these receptors leads to increased neuronal excitation in the vestibular nuclei, aiding in vestibular compensation .
Cellular Effects
This compound influences various types of cells and cellular processes. It increases blood flow in the brain, particularly in the inner ear’s cochlear and vestibular parts . This enhanced blood flow helps alleviate symptoms of vertigo and balance disorders. This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the release of neurotransmitters . These changes contribute to improved cellular function and reduced symptoms of dizziness and tinnitus.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with histamine receptors. As a partial agonist of the H1 histamine receptor, this compound stimulates these receptors, leading to vasodilation and increased blood flow . As an antagonist of the H3 histamine receptor, this compound inhibits these receptors, resulting in increased release of neurotransmitters . These combined actions help regulate neuronal excitation and improve vestibular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but it can degrade under certain conditions . Long-term studies have shown that this compound maintains its efficacy in reducing symptoms of vertigo and balance disorders over extended periods . The stability and degradation of this compound can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces symptoms of vertigo and improves balance . At higher doses, this compound can cause adverse effects, including gastrointestinal disturbances and headaches . Threshold effects have been observed, indicating that there is an optimal dosage range for this compound’s therapeutic effects .
Metabolic Pathways
This compound is metabolized primarily into the inactive metabolite 2-pyridylacetic acid . Monoamine oxidase enzymes are responsible for the metabolism of this compound . This metabolic pathway involves the oxidation of this compound, leading to the formation of its inactive metabolite . The interaction with monoamine oxidase enzymes is crucial for the regulation of this compound’s activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound’s localization and accumulation in specific tissues, such as the inner ear, are essential for its therapeutic effects . The distribution of this compound within cells and tissues influences its efficacy in treating vertigo and balance disorders.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s presence in the inner ear’s cochlear and vestibular parts is crucial for its therapeutic effects . The subcellular localization of this compound ensures its interaction with the appropriate receptors and biomolecules, enhancing its efficacy in treating vertigo and balance disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary synthetic routes for betahistine involves the reaction of 2-vinylpyridine with a methylamine salt aqueous solution in a continuous flow reactor. The reaction is carried out at a temperature range of 100-250°C, with a residence time of not less than 0.6 minutes . Another method involves using 2-methylpyridine as the initial raw material, followed by a series of reactions including addition, dehydration, condensation, and salt formation to obtain this compound hydrochloride .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure high conversion rates of raw materials, high selectivity and yield of products, low solvent residue, and short reaction times . The process is designed to be simple and convenient, free of hazardous, toxic, and noxious reactions, resulting in a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Betahistine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-pyridylacetic acid.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: this compound can undergo substitution reactions, particularly involving the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
The major product formed from the oxidation of this compound is 2-pyridylacetic acid . Substitution reactions can yield various derivatives depending on the reagents used.
Scientific Research Applications
Betahistine has a wide range of scientific research applications, including:
Biology: It is used to study the effects of histamine receptor modulation on cellular processes.
Medicine: This compound is widely used to reduce the severity and frequency of vertigo attacks associated with Ménière’s disease.
Industry: This compound is used in the pharmaceutical industry for the production of anti-vertigo medications.
Comparison with Similar Compounds
Betahistine is similar to other histamine analogs such as histamine, phenethylamine, and amphetamine . it is unique in its dual action on histamine receptors, which makes it particularly effective in treating vertigo and balance disorders . Other similar compounds include:
Histamine: A naturally occurring compound that acts on histamine receptors but lacks the dual action of this compound.
Phenethylamine: A compound structurally similar to this compound but with different pharmacological effects.
Amphetamine: A stimulant that affects the central nervous system but does not have the same therapeutic effects on vertigo as this compound.
This compound’s unique combination of histamine receptor modulation and its specific effects on the inner ear make it a valuable compound in the treatment of balance disorders and vertigo .
Properties
IUPAC Name |
N-methyl-2-pyridin-2-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-9-7-5-8-4-2-3-6-10-8/h2-4,6,9H,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQMNUMQCIQDMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54856-23-4 (mesylate), 5579-84-0 (di-hydrochloride) | |
Record name | Betahistine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022665 | |
Record name | Betahistine | |
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Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Betahistine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015644 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
210.9±15.0 °C | |
Record name | Betahistine | |
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Mechanism of Action |
OBE101 is a H1 receptor agonist and partial H3 receptor antagonist. Because inhibition of H1 receptors increases feeding, agonism of H1 receptors by OBE101 should reduce feeding. By also partially antagonizing H3, OBE101 impedes a negative feedback loop that essentially prolongs stimulation of the H1 receptors., Vertigo is a disturbing sensation of movement caused by dysfunction of the labyrinth (inner ear), vestibular nerve, cerebellum, brainstem, or Central Nervous System (CNS). Vestibular forms of vertigo are often accompanied by auditory dysfunctions such as hyperacusis, hearing loss, and tinnitus. In most cases, adaptive mechanisms of the CNS lead to functional recovery after episodes of vertigo, however, syndromes such as Ménière's disease tend to cause the recurrence of vertigo symptoms. This significantly impacts the quality of life and the ability to carry out daily activities. **H1-receptor activity** The mechanism of action of betahistine is multifactorial. Ménière's disease is thought to result from a disruption of endolymphatic fluid homeostasis in the ear. Betahistine mainly acts as a histamine H1-receptor agonist. The stimulation of H1-receptors in the inner ear causes a vasodilatory effect leading to increased permeability of blood vessels and a reduction in endolymphatic pressure; this action prevents the rupture of the labyrinth, which can contribute to the hearing loss associated with Ménière's disease. Betahistine is also purported to act by reducing the asymmetrical functioning of sensory vestibular organs and increasing vestibulocochlear blood flow, relieving symptoms of vertigo. **H3-receptor activity** In addition to the above mechanisms, betahistine also acts as a histamine H3-receptor antagonist, increasing the turnover of histamine from postsynaptic histaminergic nerve receptors, subsequently leading to an increase in H1-agonist activity. H3-receptor antagonism elevates levels of neurotransmitters including serotonin in the brainstem, inhibiting the activity of vestibular nuclei, thus restoring proper balance and decreasing vertigo symptoms. | |
Record name | OBE101 | |
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URL | https://www.drugbank.ca/drugs/DB05080 | |
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Record name | Betahistine | |
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URL | https://www.drugbank.ca/drugs/DB06698 | |
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CAS No. |
5638-76-6 | |
Record name | Betahistine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5638-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Betahistine [INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638766 | |
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Record name | Betahistine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06698 | |
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Record name | betahistine | |
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Record name | 2-Pyridineethanamine, N-methyl- | |
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Record name | Betahistine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022665 | |
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Record name | Betahistine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.625 | |
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Record name | BETAHISTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X32KK4201D | |
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Record name | Betahistine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015644 | |
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Melting Point |
150-144 | |
Record name | Betahistine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06698 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of betahistine?
A1: While the precise mechanism of action remains incompletely understood, research suggests that this compound exerts its effects primarily through its interaction with histamine receptors. It acts as a weak agonist at histamine H1 receptors and a more potent antagonist at histamine H3 receptors [, , , , ].
Q2: How does this compound's interaction with histamine receptors translate into its therapeutic effects?
A2: this compound's agonistic action at H1 receptors is thought to improve blood flow in the inner ear, potentially by dilating blood vessels []. Its antagonistic action at H3 receptors, particularly autoreceptors located on histamine neurons, likely increases histamine release in the brain [, ]. This increased histaminergic activity is hypothesized to contribute to its effects on vestibular function and potentially cognitive processes [, ].
Q3: What evidence supports this compound's effect on blood flow in the inner ear?
A3: Studies in animal models have shown that this compound can increase cochlear blood flow in a dose-dependent manner []. This effect is thought to be mediated by H1 receptor agonism [].
Q4: Does this compound cross the blood-brain barrier?
A4: Yes, this compound is known to cross the blood-brain barrier, allowing it to exert its effects on central histamine receptors [, ].
Q5: What is the typical pharmacokinetic profile of this compound?
A5: this compound is rapidly absorbed after oral administration but undergoes extensive first-pass metabolism, primarily in the liver [, , ]. Its major metabolite, 2-pyridylacetic acid, is inactive but serves as a surrogate marker for this compound exposure in pharmacokinetic studies [, ].
Q6: What is the half-life of this compound?
A6: this compound has a short half-life of approximately 3-4 hours []. This short half-life necessitates multiple daily doses to maintain therapeutic concentrations.
Q7: Are there any known factors that affect this compound's pharmacokinetics?
A7: Co-administration with drugs that inhibit monoamine oxidase B, such as selegiline, can significantly increase this compound's bioavailability [, ]. This suggests a potential for drug interactions that could influence its pharmacokinetic profile.
Q8: What is the relationship between this compound dose and its effects?
A8: Research suggests that this compound's effects are dose-dependent. Studies in animal models have shown a dose-dependent increase in cochlear blood flow with this compound administration [, ]. Clinical studies also suggest a potential for greater efficacy with higher doses, but this needs further investigation [, , , ].
Q9: What in vitro models have been used to study this compound's effects?
A9: In vitro studies have investigated the effects of this compound on various cell lines, including nasal epithelial cells, fibroblasts, lung cancer cells, endothelial cells, and endometrial cells []. These studies have explored its effects on cell proliferation, apoptosis, and migration, providing insights into its potential mechanisms of action.
Q10: What animal models have been used to investigate this compound's effects on vestibular disorders?
A10: Several animal models have been employed, including unilateral labyrinthectomy in rats [] and unilateral vestibular neurectomy in cats [, ]. These models mimic aspects of vestibular dysfunction and allow for the assessment of this compound's effects on behavioral recovery and neurochemical changes.
Q11: What do preclinical studies suggest about this compound's potential in other neurological conditions?
A11: Animal studies suggest that this compound may have neuroprotective properties. For example, research in a mouse model of epilepsy indicates that this compound can attenuate seizures, neurodegeneration, apoptosis, and gliosis [].
Q12: What are the main clinical applications of this compound?
A12: this compound is primarily prescribed for the symptomatic treatment of vertigo associated with Ménière's disease and vestibular disorders [, , , , , , , ]. Its efficacy in these conditions is supported by clinical experience and some clinical trials, although further research is needed to definitively establish its effectiveness [, , , ].
Q13: What is the general safety profile of this compound?
A13: this compound is generally well-tolerated in clinical use [, ]. Most adverse effects are mild and transient, primarily involving the gastrointestinal system, such as nausea, vomiting, or dyspepsia [, , ].
Q14: Have any specific drug delivery systems been explored for this compound?
A14: Yes, researchers have investigated the use of microspheres as a sustained-release drug delivery system for this compound [, ]. These systems aim to prolong the drug's release, potentially improving patient compliance and reducing dosing frequency.
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